molecular formula C9H9N3O3 B14750144 2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester

2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester

Cat. No.: B14750144
M. Wt: 207.19 g/mol
InChI Key: POGGOTCOSKXYLN-VURMDHGXSA-N
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Description

2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester is an organic compound that features an azido group, a furan ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester typically involves the reaction of 2-furanylpropenoic acid with an azide source under specific conditions. One common method is to start with 2-furanylpropenoic acid, which is then esterified using ethanol in the presence of a strong acid catalyst. The resulting ester is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to introduce the azido group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification and azidation processes. These methods would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for bioconjugation and labeling applications. The azido group can react with alkynes to form triazoles, which are stable and bioorthogonal.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-3-(2-thienyl)-2-propenoic acid ethyl ester: Similar structure but with a thiophene ring instead of a furan ring.

    2-Azido-3-(2-pyridyl)-2-propenoic acid ethyl ester: Contains a pyridine ring instead of a furan ring.

Uniqueness

2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to thiophene or pyridine analogs

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

ethyl (Z)-2-azido-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C9H9N3O3/c1-2-14-9(13)8(11-12-10)6-7-4-3-5-15-7/h3-6H,2H2,1H3/b8-6-

InChI Key

POGGOTCOSKXYLN-VURMDHGXSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CO1)/N=[N+]=[N-]

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)N=[N+]=[N-]

Origin of Product

United States

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